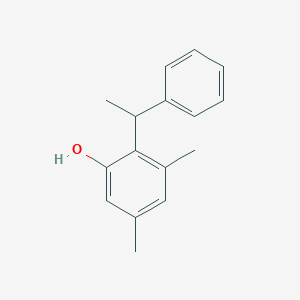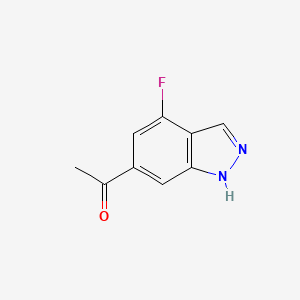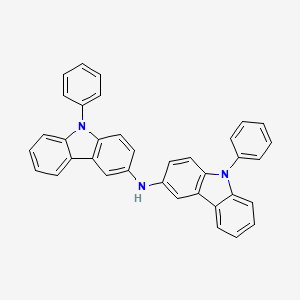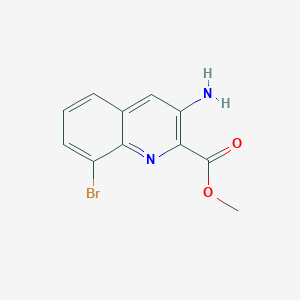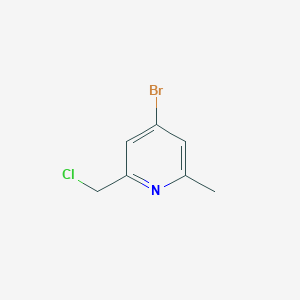![molecular formula C12H18ClN3OSi B13660427 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is an organic compound that belongs to the class of pyrrolopyrazines. This compound is characterized by the presence of a chloro group, a trimethylsilyl group, and an ethoxy methyl group attached to the pyrrolo[2,3-b]pyrazine core. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method includes the protection of hydroxyl groups using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under mild conditions . The reaction conditions often involve the use of tetrabutylammonium fluoride or caesium fluoride as deprotection reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Tetrabutylammonium fluoride: Used for deprotection of the SEM group.
Caesium fluoride: Another reagent for deprotection under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the corresponding hydroxyl derivatives.
Applications De Recherche Scientifique
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-iodo-5-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific structural features, such as the combination of a chloro group, a trimethylsilyl group, and an ethoxy methyl group. These features make it a valuable intermediate in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H18ClN3OSi |
|---|---|
Poids moléculaire |
283.83 g/mol |
Nom IUPAC |
2-[(2-chloropyrrolo[2,3-b]pyrazin-5-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-12(16)14-8-11(13)15-10/h4-5,8H,6-7,9H2,1-3H3 |
Clé InChI |
UTBZFQZIJZOJGR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=CC2=NC(=CN=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


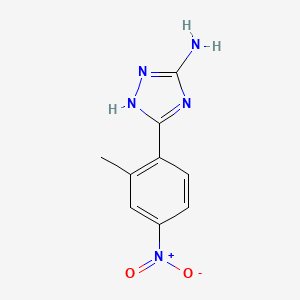
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)
![5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660363.png)
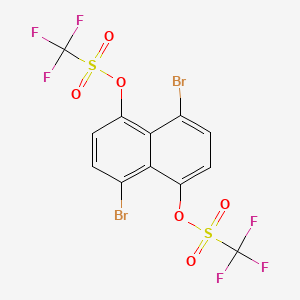
![(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B13660367.png)
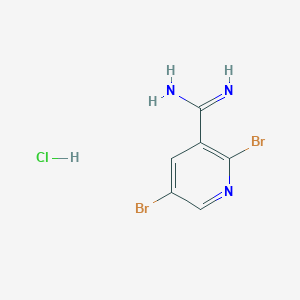
![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)
